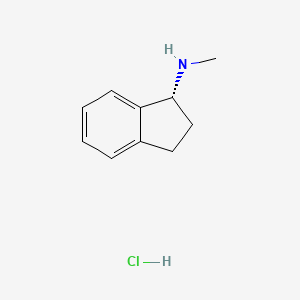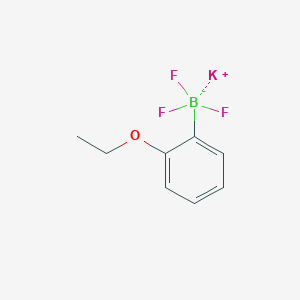
Potassium (2-ethoxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-ethoxyphenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-ethoxyphenyl)trifluoroboranuide typically involves the reaction of 2-ethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous medium. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves scalable and efficient synthetic routes. These methods ensure high yields and purity of the final product. The process generally includes the use of automated reactors and controlled reaction conditions to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-ethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted organotrifluoroborates. These products are valuable intermediates in various synthetic pathways .
Aplicaciones Científicas De Investigación
Potassium (2-ethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium (2-ethoxyphenyl)trifluoroboranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (4-carboxyphenyl)trifluoroboranuide
- Potassium (4-acetyloxyphenyl)trifluoroboranuide
Uniqueness
Potassium (2-ethoxyphenyl)trifluoroboranuide is unique due to its specific ethoxy substituent, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other organotrifluoroborates may not be as effective .
Propiedades
Fórmula molecular |
C8H9BF3KO |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
potassium;(2-ethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-13-8-6-4-3-5-7(8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 |
Clave InChI |
AAJULHYGVUFZAK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)

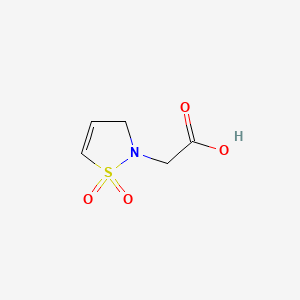

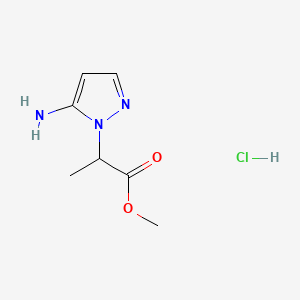

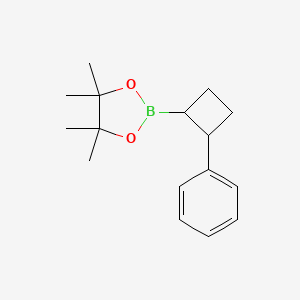

![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)

amine](/img/structure/B13456234.png)

